Cas no 2167795-08-4 (7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro3.5nonane)

7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro3.5nonane 化学的及び物理的性質
名前と識別子
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- EN300-1279116
- 7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane
- 2167795-08-4
- 7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro3.5nonane
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- インチ: 1S/C11H21NO2/c1-8(2)9-10(3,4)5-12-11(14-9)6-13-7-11/h8-9,12H,5-7H2,1-4H3
- InChIKey: COJKUNFFZCSHDT-UHFFFAOYSA-N
- SMILES: O1C2(COC2)NCC(C)(C)C1C(C)C
計算された属性
- 精确分子量: 199.157228913g/mol
- 同位素质量: 199.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 30.5Ų
7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro3.5nonane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1279116-1g |
7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane |
2167795-08-4 | 1g |
$1200.0 | 2023-08-31 | ||
Enamine | EN300-1279116-0.25g |
7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane |
2167795-08-4 | 0.25g |
$1104.0 | 2023-08-31 | ||
Enamine | EN300-1279116-5g |
7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane |
2167795-08-4 | 5g |
$3479.0 | 2023-08-31 | ||
Enamine | EN300-1279116-10g |
7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane |
2167795-08-4 | 10g |
$5159.0 | 2023-08-31 | ||
Enamine | EN300-1279116-5.0g |
7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane |
2167795-08-4 | 5g |
$4972.0 | 2023-06-08 | ||
Enamine | EN300-1279116-0.05g |
7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane |
2167795-08-4 | 0.05g |
$1008.0 | 2023-08-31 | ||
Enamine | EN300-1279116-0.1g |
7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane |
2167795-08-4 | 0.1g |
$1056.0 | 2023-08-31 | ||
Enamine | EN300-1279116-0.5g |
7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane |
2167795-08-4 | 0.5g |
$1152.0 | 2023-08-31 | ||
Enamine | EN300-1279116-2.5g |
7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane |
2167795-08-4 | 2.5g |
$2351.0 | 2023-08-31 | ||
Enamine | EN300-1279116-1.0g |
7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane |
2167795-08-4 | 1g |
$1714.0 | 2023-06-08 |
7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro3.5nonane 関連文献
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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9. Book reviews
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro3.5nonaneに関する追加情報
7,7-Dimethyl-6-(Propan-2-Yl)-2,5-Dioxa-9-Azaspiro[3.5]Nonane: A Comprehensive Overview
The compound 7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane, with the CAS number 2167795-08-4, is a structurally complex molecule that has garnered attention in the fields of organic chemistry and materials science. This compound belongs to the class of spiro compounds, which are characterized by two rings joined by a single atom. The spiro structure in this molecule is formed by a six-membered ring and a three-membered ring, creating a unique framework that contributes to its distinctive chemical properties.
The name of the compound provides insight into its structure: the "spiro[3.5]" designation indicates that one ring has three members and the other has five members. The substituents on the molecule include two methyl groups at position 7 and an isopropyl group at position 6. These substituents play a significant role in determining the compound's physical and chemical properties, such as its melting point, solubility, and reactivity. Recent studies have highlighted the importance of such substituents in modulating the behavior of spiro compounds in various applications.
One of the key areas of research involving this compound is its potential application in drug delivery systems. The spiro structure provides a rigid framework that can be exploited for encapsulating or delivering bioactive molecules. For instance, researchers have explored the use of similar spiro compounds as carriers for anti-cancer drugs due to their ability to enhance drug stability and targeting efficiency. The presence of oxygen and nitrogen atoms in the molecule further enhances its functional versatility, making it a promising candidate for such applications.
In addition to its potential in pharmaceuticals, this compound has also been studied for its role in polymer chemistry. The nitrogen atom in the spiro structure can act as a nucleophilic site, enabling the formation of covalent bonds with other monomers. This property has led to investigations into its use as a building block for synthesizing novel polymers with tailored mechanical and thermal properties. Recent advancements in polymer synthesis have demonstrated how such spiro compounds can be integrated into polymer networks to improve their performance under various conditions.
The synthesis of 7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane involves a multi-step process that typically begins with the preparation of precursor molecules. One common approach involves cyclization reactions where appropriate functional groups are introduced to facilitate the formation of the spiro structure. Researchers have optimized these reaction conditions to achieve high yields and purity levels, ensuring that the final product meets stringent quality standards required for both research and industrial applications.
From an environmental perspective, there is growing interest in understanding the biodegradation pathways of this compound. As industries increasingly adopt sustainable practices, evaluating the eco-friendliness of chemical compounds becomes crucial. Preliminary studies suggest that this compound exhibits moderate biodegradability under aerobic conditions; however, further research is needed to fully assess its environmental impact and develop strategies for minimizing any adverse effects.
In conclusion, 7,7-dimethyl-6-(propan-2-yl)-2,5-dioxa-9-azaspiro[3.5]nonane represents a fascinating example of how structural complexity can lead to versatile functionality in chemical compounds. Its unique spiro structure combined with strategically placed substituents opens up avenues for innovative applications across multiple disciplines. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both scientific knowledge and practical technologies.
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